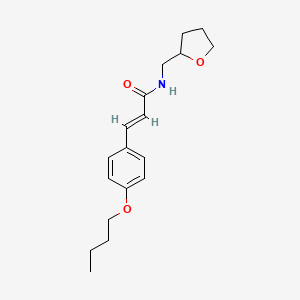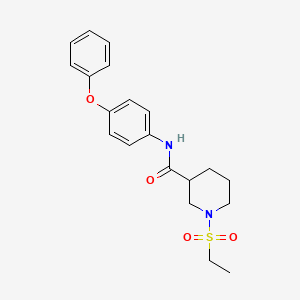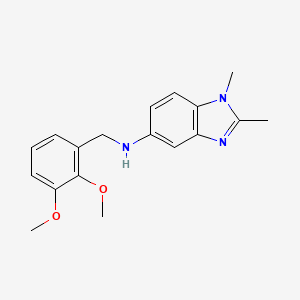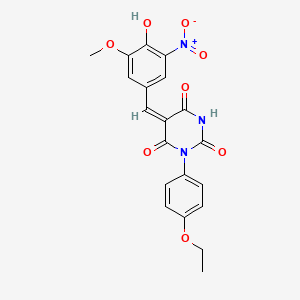
3-(4-butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as BPFMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPFMA is a derivative of acrylamide and has a unique chemical structure that makes it a promising candidate for use in various scientific studies.
科学研究应用
3-(4-butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been found to have potential applications in various scientific research fields. It has been shown to have anti-inflammatory properties and has been used in studies related to rheumatoid arthritis and other inflammatory diseases. This compound has also been studied for its potential as a neuroprotective agent, with promising results in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit cancer cell growth in vitro.
作用机制
The exact mechanism of action of 3-(4-butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. It has also been found to modulate the activity of certain signaling pathways in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may underlie its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce inflammation in animal models of rheumatoid arthritis and other inflammatory diseases. This compound has also been shown to improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been found to inhibit cancer cell growth in vitro, suggesting its potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of using 3-(4-butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have multiple potential applications in various scientific research fields, making it a versatile compound. However, one limitation of using this compound is its limited availability, as it is not yet widely used in scientific research.
未来方向
There are several future directions for research related to 3-(4-butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, neurodegenerative diseases, and cancer. Further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy and safety in human subjects. Additionally, future research could focus on developing new derivatives of this compound with improved properties and applications.
合成方法
The synthesis of 3-(4-butoxyphenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide involves the reaction of 4-butoxyphenylacetic acid with tetrahydro-2-furanylmethylamine, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound is a straightforward process that can be carried out in a laboratory setting with relative ease.
属性
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-3-12-21-16-9-6-15(7-10-16)8-11-18(20)19-14-17-5-4-13-22-17/h6-11,17H,2-5,12-14H2,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYFEWRWAKHHPL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~4~-isopropyl-7-[(4-methyl-4-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5323344.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5323350.png)

![N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5323361.png)
![5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5323369.png)
![methyl {2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5323370.png)
![2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5323376.png)
![1-(methoxyacetyl)-4-[(3-methyl-2-pyridinyl)methyl]piperazine hydrochloride](/img/structure/B5323387.png)

![N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5323405.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one dihydrochloride](/img/structure/B5323419.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,6-dimethylbenzamide](/img/structure/B5323427.png)
